molecular formula C26H30N4O4S2 B2528223 N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-11-5

N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2528223
CAS RN: 533906-11-5
M. Wt: 526.67
InChI Key: VFFSQBGZVVYBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Pharmacokinetics Analysis

The study of the pharmacokinetics of N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, a lipophilic substituted benzamide, in comparison to sulpiride, reveals that the former has a higher systemic bioavailability and brain penetration than sulpiride. This suggests that the compound , which shares structural similarities with the studied benzamide, may also exhibit enhanced bioavailability and brain penetration, potentially making it a candidate for central nervous system-targeted therapies .

Molecular Structure Analysis

The molecular structure of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate demonstrates solid-state rotational disorder, with the phenyl and pyridine rings and the carboxamide group being conformationally planar. This indicates that the compound of interest, with its complex molecular structure, may also exhibit unique conformational characteristics that could influence its biological activity and interactions .

Synthesis and Antimicrobial Activity Analysis

The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has been achieved, with the structures confirmed by NMR spectral data. These compounds have shown significant antimicrobial activity, suggesting that the compound of interest, which is structurally related, may also possess antimicrobial properties worth exploring .

Antianaphylactic Activity Analysis

The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters has been reported to exhibit antianaphylactic activity. This suggests that the compound of interest, which contains a thieno[2,3-c]pyridine moiety, may also have potential antianaphylactic properties, which could be of interest for the development of new therapeutic agents .

Analgesic Properties Analysis

The methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules has been studied as a means to enhance analgesic properties. This indicates that structural modifications to the pyridine ring, as seen in the compound of interest, could potentially lead to improved analgesic effects, which warrants further investigation .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds play a pivotal role in the development of new materials and pharmaceuticals due to their complex and versatile structures. The synthesis and characterization of novel heterocyclic compounds, including thieno[2,3-d]pyrimidines and related structures, have been a significant area of research. These compounds are synthesized through various innovative methods, aiming to explore their potential applications in different scientific fields.

  • Synthetic Approaches and Chemical Structures : The synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1",2":1",6"]pyrazino[2",3":4,5]thieno[2,3-d]pyrimidines showcases the complexity and diversity of heterocyclic compound synthesis (Bakhite, Geies, & El-Kashef, 2002). Researchers employ various substituents and conditions to create sulfur-, nitrogen-, and oxygen-containing heterocyclic rings, expanding the scope of heterocyclic chemistry and its applications.

  • Functionalization and Derivative Formation : The development of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine emphasizes the potential for functionalization and the creation of complex heterocyclic systems (Dabaeva, Bagdasaryan, & Noravyan, 2011). These derivatives are of interest for their structural uniqueness and potential biochemical applications.

  • Antitumor and Antimicrobial Activities : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight the biological relevance of these compounds (Hafez & El-Gazzar, 2017). Researchers aim to understand the relationship between the chemical structure and biological activity, which is crucial for the development of new therapeutic agents.

  • Advanced Materials and Chemical Reactions : The exploration of multicomponent synthesis and molecular structure of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines introduces innovative approaches to heterocyclic synthesis and potential applications in material science (Dyachenko et al., 2019).

properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S2/c1-4-15-30-16-14-21-22(17-30)35-26(23(21)25(32)27-2)28-24(31)18-10-12-20(13-11-18)36(33,34)29(3)19-8-6-5-7-9-19/h5-13H,4,14-17H2,1-3H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFSQBGZVVYBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 4
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.